molecular formula C24H19N3O6 B5023996 (5Z)-1-(4-ethylphenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-ethylphenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5023996
M. Wt: 445.4 g/mol
InChI Key: TUJZBCBYSOLHBZ-UYRXBGFRSA-N
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Description

The compound “(5Z)-1-(4-ethylphenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione” is a complex organic molecule that features a diazinane ring, a furan ring, and various substituents

Properties

IUPAC Name

(5Z)-1-(4-ethylphenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-3-15-5-8-17(9-6-15)26-23(29)19(22(28)25-24(26)30)13-18-10-11-21(33-18)16-7-4-14(2)20(12-16)27(31)32/h4-13H,3H2,1-2H3,(H,25,28,30)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJZBCBYSOLHBZ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the diazinane ring, the introduction of the furan ring, and the addition of the substituents. Common synthetic routes may include:

    Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Addition of Substituents: The substituents can be added through various functional group transformations, such as nitration, alkylation, or reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the ethyl group could yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(4-methylphenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
  • (5Z)-1-(4-ethylphenyl)-5-[[5-(4-methyl-3-aminophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of the compound lies in its specific combination of substituents and the arrangement of its rings. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

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